molecular formula C9H5BrFNO B1273691 3-Bromo-5-(4-fluorophenyl)isoxazole CAS No. 903130-97-2

3-Bromo-5-(4-fluorophenyl)isoxazole

Cat. No. B1273691
M. Wt: 242.04 g/mol
InChI Key: PZNNZGICSJRAMW-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-fluorophenyl)isoxazole is a compound that belongs to the class of organic compounds known as isoxazoles, which are aromatic compounds containing a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms. While the specific compound 3-Bromo-5-(4-fluorophenyl)isoxazole is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to 3-Bromo-5-(4-fluorophenyl)isoxazole .

Synthesis Analysis

The synthesis of isoxazole derivatives often involves the condensation of appropriate precursors such as hydroxylamine hydrochloride with various substituted benzaldehydes or ketones. For instance, 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazoles were prepared by condensing I-aryl-3-(3'-bromo/chlorophenyl)-2-propen-1-ones with hydroxylamine hydrochloride . Similarly, 3-{2-[(1-Aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles derivatives were synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone . These methods could potentially be adapted for the synthesis of 3-Bromo-5-(4-fluorophenyl)isoxazole.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of an isoxazole ring, which can influence the overall geometry and electronic properties of the molecule. For example, in the case of 3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole, the isoxazole ring makes a dihedral angle with the phenyl and bromophenyl rings, affecting the molecule's conformation . The molecular structure is often confirmed by techniques such as X-ray diffraction and supported by computational methods .

Chemical Reactions Analysis

Isoxazole derivatives can participate in various chemical reactions, including polymerization and coupling reactions. The paper on 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole reports its use as a building block for side-chain liquid crystal oligomers and polymers, indicating its potential reactivity in free radical and Mizoroki–Heck polymerization reactions . The reactivity of the isoxazole ring can also be influenced by substituents on the aromatic rings, as seen in the synthesis of azo dyes from isoxazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The presence of halogen substituents, such as bromine and fluorine, can affect the compound's polarity, solubility, and reactivity. The basicity and acidity of isoxazole compounds have been recorded, with isoxazol-5-ones being comparable in strength to carboxylic acids . The vibrational frequencies and corresponding assignments can be investigated using FT-IR spectroscopy, and the electronic properties can be analyzed through HOMO-LUMO studies . Additionally, the molecular electrostatic potential can provide insights into the charge distribution within the molecule .

Scientific Research Applications

Tautomerism and Basicity

Research on isoxazoles, including compounds like 3-Bromo-5-(4-fluorophenyl)isoxazole, explores their tautomeric forms and basicity. For instance, a study by Boulton and Katritzky (1961) investigated the tautomerism of heteroaromatic compounds with five-membered rings, such as isoxazoles. They found that isoxazoles exhibit various tautomeric forms depending on the solvent's polarity, contributing to their chemical versatility (Boulton & Katritzky, 1961).

Synthesis of Fluoroalkyl-Substituted Isoxazoles

Chalyk et al. (2019) conducted a comprehensive study on synthesizing fluoroalkyl-substituted isoxazoles, starting from functionalized halogenoximes. This research highlights the potential of fluoroalkyl-isoxazoles in various applications, including pharmaceuticals and materials science (Chalyk et al., 2019).

Antimicrobial Applications

The antimicrobial properties of isoxazole derivatives have been a significant focus of research. For example, Kumar et al. (2019) synthesized a series of isoxazole derivatives, demonstrating their in vitro antimicrobial activity against various bacterial and fungal organisms (Kumar et al., 2019).

Structural and Docking Studies

Sreenatha et al. (2017) conducted spectral studies, crystal structure analysis, and molecular docking studies of a specific isoxazole compound. Such research provides valuable insights into the molecular interactions and potential applications of these compounds in biomedical fields (Sreenatha et al., 2017).

Synthesis and Characterization for Biological Evaluation

Ramesh et al. (2018) focused on the synthesis and characterization of isoxazole Schiff bases, exploring their potential for DNA binding and cleavage, as well as antimicrobial activity. This study underlines the diverse biological applications of isoxazole derivatives (Ramesh et al., 2018).

Novel Liquid Crystal Compounds

Vieira et al. (2009) explored the use of isoxazole in the synthesis of new liquid crystal compounds. This research demonstrates the potential of isoxazole derivatives in material science, particularly in the development of liquid crystal technologies (Vieira et al., 2009).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed .

Future Directions

As 3-Bromo-5-(4-fluorophenyl)isoxazole is part of the isoxazole family, which is commonly found in many commercially available drugs, it is likely that future research will continue to explore its potential applications in drug discovery .

properties

IUPAC Name

3-bromo-5-(4-fluorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-9-5-8(13-12-9)6-1-3-7(11)4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNNZGICSJRAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376826
Record name 3-Bromo-5-(4-fluorophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(4-fluorophenyl)isoxazole

CAS RN

903130-97-2
Record name 3-Bromo-5-(4-fluorophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 903130-97-2
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